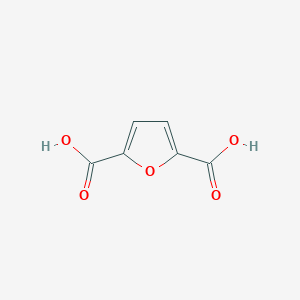

2,5-Furandicarboxylic acid

Description

Propriétés

IUPAC Name |

furan-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTHALBTIRVDBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062927 | |

| Record name | 2,5-Furandicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,5-Furandicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 mg/mL at 18 °C | |

| Record name | 2,5-Furandicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3238-40-2 | |

| Record name | 2,5-Furandicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3238-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003238402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan-2,5-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-FURANDICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73C4JJ695C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-Furandicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

342 °C | |

| Record name | 2,5-Furandicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Early Synthesis Methods of Dehydromucic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal methods for the synthesis of dehydromucic acid, now more commonly known as 2,5-furandicarboxylic acid (FDCA). This document delves into the foundational experimental protocols and quantitative data from the late 19th and early 20th centuries, offering a valuable historical perspective on the production of this important platform chemical.

Introduction

Dehydromucic acid, a dicarboxylic acid derived from biomass, has garnered significant interest for its potential as a renewable building block for polymers, pharmaceuticals, and other fine chemicals. The earliest successful synthesis of this compound was a pivotal achievement in organic chemistry, laying the groundwork for future innovations in furan chemistry. This guide focuses on the pioneering work of Fittig and Heinzelmann, who first synthesized dehydromucic acid in 1876, and the subsequent elaborations and alternative methods developed by early researchers.

Core Synthesis Methodologies

The primary early route to dehydromucic acid involved the acid-catalyzed dehydration of mucic acid (galactaric acid), a readily available starting material derived from the oxidation of galactose. The key challenge was the controlled removal of three molecules of water to facilitate the cyclization and aromatization to the furan ring.

The Pioneering Synthesis by Fittig and Heinzelmann (1876)

The first documented synthesis of dehydromucic acid was achieved by Wilhelm Rudolf Fittig and his student Heinzelmann.[1][2] Their method involved the treatment of mucic acid with a strong dehydrating agent, fuming hydrobromic acid, under elevated temperature and pressure.

Experimental Protocol:

-

Reactants: Mucic acid and fuming hydrobromic acid.

-

Apparatus: A sealed glass tube capable of withstanding high pressure.

-

Procedure:

-

Mucic acid was mixed with an excess of fuming hydrobromic acid in a thick-walled glass tube.

-

The tube was sealed to prevent the escape of volatile reactants and products.

-

The sealed tube was heated in a water bath or oven to a temperature of 100-120°C.

-

The reaction was allowed to proceed for an extended period, often several hours to a full day.

-

After cooling, the tube was carefully opened to release any built-up pressure.

-

The solid product was isolated by filtration.

-

Purification was achieved by recrystallization from hot water, yielding colorless crystals of dehydromucic acid.

-

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | Mucic Acid | Fittig & Heinzelmann, 1876 |

| Reagent | Fuming Hydrobromic Acid | Fittig & Heinzelmann, 1876 |

| Temperature | 100-120°C | Fittig & Heinzelmann, 1876 |

| Reaction Time | Several hours to 1 day | Fittig & Heinzelmann, 1876 |

| Pressure | Autogenous (in sealed tube) | Fittig & Heinzelmann, 1876 |

| Yield | Not explicitly quantified in the original publication, but described as yielding crystalline product. | Fittig & Heinzelmann, 1876 |

Reaction Pathway Diagram:

Caption: Synthesis of Dehydromucic Acid by Fittig and Heinzelmann (1876).

Variations and Alternative Early Methods

Following Fittig and Heinzelmann's discovery, other researchers explored alternative strong mineral acids for the dehydration of mucic acid. These investigations aimed to improve yields, reduce reaction times, and utilize more readily available or less corrosive reagents.

Experimental Protocols for Alternative Acid Catalysts:

-

Sulfuric Acid (H₂SO₄):

-

Mucic acid was mixed with concentrated sulfuric acid.

-

The mixture was heated, often to higher temperatures than with HBr (e.g., 130-150°C).

-

The reaction was typically conducted at atmospheric pressure, although sometimes under reduced pressure to aid in the removal of water.

-

The dark-colored reaction mixture was poured into cold water to precipitate the crude dehydromucic acid.

-

Purification involved washing the precipitate and recrystallization.

-

-

Phosphoric Acid (H₃PO₄):

-

Mucic acid was heated with concentrated phosphoric acid.

-

Similar to the sulfuric acid method, the reaction was carried out at elevated temperatures.

-

The work-up procedure was also analogous, involving precipitation in water and subsequent purification.

-

Quantitative Data for Alternative Acid-Catalyzed Syntheses:

| Parameter | Hydrobromic Acid | Sulfuric Acid | Phosphoric Acid | Reference |

| Reagent | Fuming HBr | Concentrated H₂SO₄ | Concentrated H₃PO₄ | General Early Literature |

| Temperature (°C) | 100-120 | 130-150 | ~150 | General Early Literature |

| Pressure | Autogenous | Atmospheric/Reduced | Atmospheric | General Early Literature |

| Reaction Time | Long (hours to a day) | Shorter (hours) | Shorter (hours) | General Early Literature |

| Yield (%) | Not well-documented in early reports | Variable, often moderate | Variable, often moderate | General Early Literature |

| Notes | Corrosive, required sealed tubes | Charring was a common side reaction | Less charring than H₂SO₄ | General Early Literature |

Experimental Workflow Diagram:

Caption: General Experimental Workflow for Early Dehydromucic Acid Synthesis.

Logical Relationship of Early Synthesis Methods

The early methods for synthesizing dehydromucic acid from mucic acid are all based on the same fundamental chemical transformation: acid-catalyzed dehydration and cyclization. The choice of acid catalyst influenced the specific reaction conditions and the efficiency of the process.

Caption: Logical Relationship of Early Dehydromucic Acid Synthesis Methods.

Conclusion

The early synthesis methods of dehydromucic acid, pioneered by Fittig and Heinzelmann and subsequently explored with other mineral acids, represent a significant chapter in the history of organic chemistry. While these methods were characterized by harsh reaction conditions and often modest yields, they successfully demonstrated the feasibility of converting a biomass-derived starting material into a valuable furanic compound. This foundational work paved the way for the development of more efficient and sustainable routes to this compound, a molecule that continues to be of great interest to the scientific and industrial communities. Understanding these early protocols provides valuable context for ongoing research and development in the field of biorenewable chemicals.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Furandicarboxylic Acid (FDCA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Furandicarboxylic acid (FDCA) is a bio-based platform chemical with significant potential to replace petroleum-derived terephthalic acid in the production of polyesters and other polymers. Its rigid, furan-based structure imparts unique and desirable properties to these materials, including enhanced thermal stability and superior barrier properties. This guide provides a comprehensive overview of the core physicochemical properties of FDCA, complete with experimental protocols and a workflow for its polymerization into polyethylene furanoate (PEF).

Physicochemical Properties of this compound

The key physicochemical properties of FDCA are summarized in the tables below, providing a clear reference for researchers.

General and Physical Properties

| Property | Value | Unit |

| Molecular Formula | C₆H₄O₅ | |

| Molar Mass | 156.09 | g/mol |

| Appearance | White solid | |

| Density | 1.604 | g/cm³ |

| Melting Point | 342 | °C |

| Boiling Point | 420 | °C |

| Flash Point | 207 | °C |

Solubility and Acidity

| Property | Value | Conditions |

| Solubility in Water | 1 | mg/mL at 18 °C |

| pKa₁ | 2.78 | |

| pKa₂ | 4.38 |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of FDCA.

Melting Point Determination

The melting point of FDCA can be determined using the capillary method with a melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry FDCA is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded. This range represents the melting point. For a pure substance like FDCA, this range should be narrow.

Solubility Determination

The solubility of FDCA in a given solvent can be determined using the isothermal equilibrium method.

Protocol:

-

Sample Preparation: An excess amount of solid FDCA is added to a known volume of the solvent (e.g., water) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).

-

Sample Withdrawal and Filtration: A sample of the supernatant is withdrawn using a syringe fitted with a filter to remove any undissolved solid.

-

Concentration Analysis: The concentration of FDCA in the filtered solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Calculation: The solubility is expressed as the mass of FDCA dissolved per unit volume or mass of the solvent.

pKa Determination

The acid dissociation constants (pKa) of FDCA can be determined by potentiometric titration.

Protocol:

-

Solution Preparation: A known concentration of FDCA is dissolved in deionized water.

-

Titration Setup: A calibrated pH electrode is immersed in the FDCA solution, which is stirred continuously. A standardized solution of a strong base (e.g., NaOH) is used as the titrant.

-

Titration: The titrant is added in small, known increments, and the pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence points are determined from the points of inflection on the curve. The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid like FDCA, two equivalence points and two pKa values will be observed.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

The thermal stability of FDCA is assessed using thermogravimetric analysis.

Protocol:

-

Sample Preparation: A small, accurately weighed sample of FDCA (typically 5-10 mg) is placed in a TGA sample pan.

-

Instrument Setup: The TGA instrument is programmed with a specific temperature ramp and atmosphere (e.g., nitrogen or air). A typical heating rate is 10 °C/min.

-

Analysis: The sample is heated, and its mass is continuously monitored as a function of temperature.

-

Data Interpretation: The resulting TGA curve shows the percentage of weight loss versus temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins.

Experimental Workflow: Synthesis of Polyethylene Furanoate (PEF) from FDCA

The following diagram illustrates a typical two-stage melt polycondensation process for the synthesis of PEF from FDCA and ethylene glycol.

solubility of 2,5-Furandicarboxylic acid in organic solvents

An In-depth Technical Guide on the Solubility of 2,5-Furandicarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (FDCA) is a bio-based platform chemical with significant potential as a renewable substitute for terephthalic acid in the production of polyesters and other polymers.[1][2] Its application in the synthesis of metal-organic frameworks has also been explored.[1] A critical aspect of its processing, including reaction, separation, and purification, is its solubility in various solvents.[3][4] This technical guide provides a comprehensive overview of the solubility of FDCA in a range of organic solvents, presenting quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of FDCA has been investigated in several pure and mixed organic solvent systems. The following tables summarize the mole fraction solubility (x) of FDCA at various temperatures.

Solubility in Pure Organic Solvents

The solubility of FDCA generally increases with rising temperature.[3] In a study conducted over a temperature range of 313.15 K to 363.15 K, the solubility in pure solvents was found to decrease in the following order: methanol > 1-butanol > isobutanol > acetic acid > water > methyl isobutyl ketone (MIBK) > ethyl acetate > acetonitrile.[1][3]

Table 1: Mole Fraction Solubility (x) of FDCA in Pure Organic Solvents at Various Temperatures (K)

| Temperature (K) | Methanol | 1-Butanol | Isobutanol | Acetic Acid | Ethyl Acetate | MIBK | Acetonitrile |

| 313.15 | 0.0103 | 0.0045 | 0.0038 | 0.0025 | 0.0012 | 0.0015 | 0.0008 |

| 323.15 | 0.0152 | 0.0068 | 0.0057 | 0.0039 | 0.0019 | 0.0024 | 0.0013 |

| 333.15 | 0.0221 | 0.0101 | 0.0084 | 0.0059 | 0.0030 | 0.0037 | 0.0020 |

| 343.15 | 0.0316 | 0.0147 | 0.0122 | 0.0088 | 0.0046 | 0.0057 | 0.0031 |

| 353.15 | 0.0447 | 0.0212 | 0.0176 | 0.0128 | 0.0069 | 0.0086 | 0.0047 |

| 363.15 | 0.0628 | 0.0302 | 0.0251 | 0.0184 | 0.0102 | 0.0128 | 0.0071 |

Data sourced from Zhang et al. (2018).[3][4]

Another study determined the solubility of FDCA in nine pure solvents at 293 K.[5]

Table 2: Weight Percent (wt%) Solubility of FDCA in Various Pure Solvents at 293 K

| Solvent | Solubility (wt%) |

| Water (H₂O) | 0.12 |

| Acetonitrile (ACN) | 0.06 |

| γ-Valerolactone (GVL) | 0.35 |

| γ-Butyrolactone (GBL) | 1.12 |

| Ethanol (EtOH) | 0.48 |

| Methanol (MeOH) | 1.31 |

| Tetrahydrofuran (THF) | 0.82 |

| Dimethyl Sulfoxide (DMSO) | 12.0 |

| Sulfolane (SULF) | 0.18 |

Data sourced from Motagamwala et al. (2024).[5][6]

Solubility in Binary Solvent Systems

The solubility of FDCA can be significantly enhanced in binary solvent mixtures.[6][7] For instance, a 20/80 w/w mixture of water and DMSO solubilized 23.1 wt% of FDCA, which is 190 times more than in pure water.[5][6] Similarly, a 20/80 w/w water/THF mixture showed a 60-fold increase in solubility compared to pure water.[5][6] In binary systems containing water and an ether (1,4-dioxane, tetrahydrofuran, 1,2-dimethoxyethane, or diethylene glycol dimethyl ether), the solubility of FDCA was observed to first increase and then decrease with an increasing mole fraction of water.[7]

Experimental Protocols for Solubility Determination

The determination of FDCA solubility typically involves a static analytical method or a gravimetric method.

Static Analytical Method with HPLC Analysis

This method is widely used for determining the solubility of organic compounds in various solvents.

1. Sample Preparation and Equilibration:

-

An excess amount of FDCA is added to a known volume of the selected solvent in a sealed vessel.

-

The mixture is continuously stirred in a thermostatic bath to maintain a constant temperature.

-

The system is allowed to reach equilibrium, which is typically confirmed by taking samples at different time intervals until the concentration of FDCA in the solution remains constant.

2. Sample Analysis:

-

After reaching equilibrium, the stirring is stopped, and the suspension is allowed to settle.

-

A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solids.

-

The collected sample is then diluted with a suitable solvent.

-

The concentration of FDCA in the diluted sample is determined using High-Performance Liquid Chromatography (HPLC).[8]

Gravimetric Method

This method is a straightforward technique for solubility measurement.

1. Saturation:

-

A known mass of the solvent is placed in a thermostated vessel.

-

FDCA is added in excess to the solvent.

-

The mixture is stirred at a constant temperature for a sufficient period to ensure the solution is saturated.

2. Separation and Mass Determination:

-

The stirring is stopped, and the undissolved solid is allowed to sediment.

-

A known mass of the saturated solution is carefully transferred to a pre-weighed container.

-

The solvent is evaporated from the solution under controlled conditions (e.g., in a vacuum oven).

-

The mass of the remaining solid FDCA is determined.

-

The solubility is then calculated as the mass of dissolved FDCA per mass of the solvent.[7]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the experimental determination of solubility.

Caption: General workflow for determining the solubility of FDCA.

Conclusion

The solubility of this compound is a key parameter for its industrial application. This guide has summarized the available quantitative data on its solubility in various organic solvents and provided an overview of the experimental methods used for its determination. The presented data and protocols are intended to assist researchers and professionals in the fields of chemistry, materials science, and drug development in the effective handling and processing of FDCA. The provided workflow diagram offers a clear visual guide for the experimental determination of solubility. Further research into a wider range of green and sustainable solvents will be beneficial for the continued development of FDCA-based materials.

References

- 1. This compound CAS#: 3238-40-2 [m.chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Solubility of this compound in Eight Pure Solvents and Two Binary Solvent Systems at 313.15-363.15 K | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Determination of Solubility and Thermodynamic Analysis of Solubility Behavior of this compound in Water and Ether Binary Solvent System [acs.figshare.com]

- 8. mdpi.com [mdpi.com]

The Thermal Stability of 2,5-Furandicarboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Furandicarboxylic acid (FDCA) is a bio-based platform chemical attracting significant attention as a renewable alternative to petroleum-derived terephthalic acid in the production of polyesters and other polymers.[1] Its rigid furan ring structure imparts excellent thermal and mechanical properties to these materials.[2] However, the inherent thermal stability of the FDCA monomer itself is a critical parameter that influences its polymerization processes and the performance of the resulting polymers. This technical guide provides an in-depth analysis of the thermal stability of FDCA, compiling key quantitative data, outlining experimental methodologies, and visualizing decomposition pathways to support researchers and professionals in the fields of materials science and drug development.

Thermal Properties of this compound

FDCA is a crystalline solid with a high melting point, which is indicative of strong intermolecular forces, likely including hydrogen bonding. The thermal behavior of FDCA is characterized by its melting point and its subsequent decomposition, which occurs at a very similar temperature.

Quantitative Thermal Data

The key thermal properties of this compound are summarized in the table below. The data indicates that FDCA has a high melting point, but its decomposition begins at a temperature very close to or even below its melting point, a critical consideration for melt polymerization processes.

| Property | Value | References |

| Melting Point | >300 °C | [3] |

| Melting Point | >310 °C (decomposes) | [4] |

| Melting Point | 342 °C | [5][6][7] |

| Boiling Point | 420 °C | [5] |

| Flash Point | 207 °C | [5] |

| Decomposition Onset | Discoloration and decarboxylation reported above 200-220 °C |

Thermal Decomposition of this compound

The primary thermal decomposition pathway for this compound is decarboxylation. At elevated temperatures, FDCA loses one or both of its carboxylic acid groups as carbon dioxide (CO₂).

The initial decarboxylation step produces 2-furoic acid. Further heating can lead to the decarboxylation of 2-furoic acid to produce furan. This sequential decomposition has important implications for polymerization, as the loss of carboxylic acid functionality prevents the formation of high molecular weight polymers and can lead to discoloration of the final product.

The proposed thermal decomposition pathway of FDCA is illustrated in the diagram below.

References

- 1. researchgate.net [researchgate.net]

- 2. Production of HMF, FDCA and their derived products: a review of life cycle assessment (LCA) and techno-economic analysis (TEA) studies - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. research.tue.nl [research.tue.nl]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Production of the this compound Bio-Monomer From 5-Hydroxymethylfurfural Over a Molybdenum-Vanadium Oxide Catalyst [frontiersin.org]

- 7. mdpi.com [mdpi.com]

The Future of Sustainable Polymers: An In-depth Technical Guide to 2,5-Furandicarboxylic Acid

A comprehensive review of the synthesis, properties, and applications of 2,5-Furandicarboxylic acid (FDCA), a promising bio-based alternative to petroleum-derived chemicals. This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the core aspects of FDCA, from its production from renewable resources to its role in the development of advanced polymers and potential pharmaceutical applications.

This compound (FDCA) is a key bio-based platform chemical, identified by the US Department of Energy as one of the top 12 value-added chemicals from biomass.[1] Its structural similarity to terephthalic acid, a major component of PET, positions FDCA as a critical monomer for the production of sustainable polymers like polyethylene furanoate (PEF).[2][3] PEF exhibits superior barrier properties and thermal stability compared to its petroleum-based counterpart, making it an attractive material for packaging, textiles, and automotive applications.[2][4] Beyond polymers, FDCA and its derivatives show potential in pharmaceuticals and as corrosion inhibitors.[1][5]

Synthesis of this compound: From Biomass to High-Value Chemical

The primary route for FDCA production involves the oxidation of 5-hydroxymethylfurfural (HMF), which is derived from the dehydration of C6 sugars like fructose and glucose found in lignocellulosic biomass.[6][7] This conversion can be achieved through various catalytic methods, including chemical, enzymatic, and electrochemical pathways.

Chemical Catalysis

The catalytic oxidation of HMF to FDCA is the most extensively studied method.[8] This process typically involves two main pathways: one proceeding through the intermediate 2,5-diformylfuran (DFF) and the other through 5-hydroxymethyl-2-furoic acid (HMFCA).[9][10] Both pathways ultimately converge to form 5-formyl-2-furoic acid (FFCA), which is then oxidized to FDCA.[10][11]

A variety of catalysts have been developed for this transformation, with noble metal-based catalysts (e.g., Pt, Au, Ru) supported on materials like activated carbon or metal oxides demonstrating high conversion rates and selectivity.[9][12] For instance, a Pt/C-O-Mg catalyst has been shown to achieve a 97% yield of FDCA under optimized conditions.[12] Non-noble metal catalysts are also being explored as a more cost-effective alternative.[8]

Enzymatic Synthesis

Enzymatic conversion offers a more environmentally friendly route to FDCA, operating under milder reaction conditions.[11] This approach often utilizes a cascade of enzymes to carry out the multi-step oxidation of HMF. For example, a combination of aryl alcohol oxidase, catalase, and chloroperoxidase has been used to successfully synthesize FDCA.[13] While promising, challenges such as enzyme stability and the need for multi-enzyme systems are areas of active research.[11][14]

Quantitative Data on FDCA Synthesis

The following tables summarize key quantitative data from various studies on the synthesis of FDCA, providing a comparative overview of different catalytic systems and reaction conditions.

| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | HMF Conversion (%) | FDCA Yield (%) | Reference |

| 5-Hydroxymethylfurfural (HMF) | MnOx-VC | Water | 120 | 4 | 100 | 99 | [9] |

| 5-Hydroxymethylfurfural (HMF) | Ag/-CeO2-DTPA-400 | Water | Room Temp | 6 | - | 98 (selectivity) | [9] |

| 5-Hydroxymethylfurfural (HMF) | Pt2Ru-MgAlO | Water | 100 | - | 99 | 99 (selectivity) | [9] |

| Sucrose | H2SO4 (dehydration) / Au/ZrO2 (oxidation) | Water | - | - | - | 29 (overall from sucrose) | [15] |

| 5-Hydroxymethylfurfural (HMF) | Pt/C-O-Mg | Water | 110 | - | >99 | 97 | [12] |

| Fructose | Pt/C | γ-valerolactone (GVL)/H2O | - | - | - | 93 (from HMF) | [16] |

| 5-Hydroxymethylfurfural (HMF) | Ru/Al2O3 | Aqueous alkaline | 140 | - | 100 | 98 (selectivity) | [17] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for the synthesis of FDCA.

Protocol 1: Catalytic Oxidation of HMF using Pt/C-O-Mg[12]

-

Catalyst Preparation: MgO particles are coated with carbon, followed by the removal of free MgO. Platinum is then loaded onto the carbon support.

-

Reaction Setup: A base-free aerobic oxidation of HMF is carried out in a reactor.

-

Reaction Conditions: The reaction is conducted at an optimal temperature of 110 °C and an O2 pressure of 1.0 MPa.

-

Product Analysis: The conversion of HMF and the yield of FDCA are determined using analytical techniques such as HPLC.

Protocol 2: Enzymatic Synthesis of FDCA-based Polyamides[18][19]

-

Materials: Dimethyl 2,5-furandicarboxylate (DMFDCA), aliphatic diamines (e.g., 1,8-octanediamine), and Novozym® 435 (immobilized Candida antarctica lipase B) are used.

-

Polycondensation: The enzymatic polycondensation is performed in toluene at 90 °C.

-

Purification: The resulting polyamide is dissolved in formic acid, and the enzyme and molecular sieves are filtered off. The product is then precipitated and purified.

-

Characterization: The molecular weight and structure of the polyamide are analyzed using Size Exclusion Chromatography (SEC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS).

Signaling Pathways and Experimental Workflows

Visual representations of reaction pathways and experimental workflows can greatly enhance understanding. The following diagrams, created using Graphviz, illustrate key processes in FDCA synthesis and application.

Caption: Simplified workflow for the production of FDCA from lignocellulosic biomass.

Caption: Key intermediates in the catalytic oxidation of HMF to FDCA.

Caption: Experimental workflow for the enzymatic synthesis of FDCA-based polyamides.

Applications and Future Perspectives

The primary application of FDCA is as a monomer for the production of bio-based polymers, most notably PEF.[18] The enhanced properties of PEF make it a strong candidate to replace PET in various applications, contributing to a more sustainable and circular economy.[2] The global market for FDCA is projected to grow significantly, driven by the increasing demand for sustainable materials.[19][20]

Beyond polymers, FDCA and its derivatives have been explored for their pharmacological potential.[5] Studies have shown antibacterial action and the ability to chelate metal ions, suggesting applications in medicine.[1]

The continued development of more efficient and cost-effective methods for FDCA production is crucial for its widespread adoption. Research efforts are focused on developing robust and recyclable catalysts, optimizing reaction conditions, and exploring novel synthesis routes, such as the direct conversion of biomass.[21] The integration of biocatalytic and chemocatalytic processes also holds promise for creating more sustainable and efficient production pathways.[22] As research progresses, FDCA is poised to play a pivotal role in the transition to a bio-based economy.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. sugar-energy.com [sugar-energy.com]

- 5. The application of 2,5-Furandicarboxylic acid_Chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Main Routes of Production of High-Value-Added 2,5-Furandincarboxylic Acid Using Heterogeneous Catalytic Systems [mdpi.com]

- 8. Production of this compound (FDCA) from 5-hydroxymethylfurfural (HMF): recent progress focusing on the chemical-catalytic routes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. ias.ac.in [ias.ac.in]

- 11. avestia.com [avestia.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Effective biosynthesis of this compound from 5-hydroxymethylfurfural via a bi-enzymatic cascade system using bacterial laccase and fungal alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Direct Catalytic Route to Biomass-Derived this compound and Its Use as Monomer in a Multicomponent Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Toward biomass-derived renewable plastics: Production of this compound from fructose - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Biobased polyesters and other polymers from this compound: a tribute to furan excellency - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchintelo.com [researchintelo.com]

- 20. dataintelo.com [dataintelo.com]

- 21. Direct production of 2, 5-Furandicarboxylicacid from raw biomass by manganese dioxide catalysis cooperated with ultrasonic-assisted diluted acid pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Biocatalytic production of this compound: recent advances and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Genesis of 2,5-Furandicarboxylic Acid: A Technical Guide

Introduction

2,5-Furandicarboxylic acid (FDCA) is a bio-based platform chemical poised to be a sustainable substitute for petroleum-derived terephthalic acid, a key component in the production of polyesters like polyethylene terephthalate (PET). The biological production of FDCA, primarily from the oxidation of 5-hydroxymethylfurfural (HMF), offers a greener and more environmentally benign alternative to conventional chemical synthesis routes that often rely on harsh reaction conditions and heavy metal catalysts. HMF itself is derivable from the dehydration of C6 sugars, such as fructose and glucose, which can be sourced from abundant lignocellulosic biomass. This guide provides an in-depth technical overview of the biological origins of FDCA, focusing on whole-cell biocatalysis and enzymatic cascade reactions. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this burgeoning field.

Biosynthetic Pathways of FDCA from HMF

The microbial and enzymatic conversion of HMF to FDCA proceeds through a series of oxidation steps. Two primary pathways have been elucidated, differing in the initial oxidation site on the HMF molecule.

Pathway 1: Oxidation of the Alcohol Group First

In this pathway, the primary alcohol group of HMF is first oxidized to an aldehyde, forming 2,5-diformylfuran (DFF). DFF is then further oxidized to 5-formyl-2-furancarboxylic acid (FFCA), which is subsequently converted to FDCA.

Pathway 2: Oxidation of the Aldehyde Group First

Alternatively, the aldehyde group of HMF can be oxidized first to a carboxylic acid, yielding 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). HMFCA is then oxidized to FFCA, which is finally converted to FDCA.

The following diagram illustrates these two convergent pathways.

Whole-Cell Biocatalysis for FDCA Production

Whole-cell biocatalysis utilizes intact microorganisms, either naturally capable or genetically engineered, to convert HMF into FDCA. This approach offers the advantage of containing all the necessary enzymes and cofactors within a protected cellular environment. Several bacterial species have been identified and engineered for efficient FDCA production.

Key Microorganisms

-

Raoultella ornithinolytica BF60: This bacterium is a promising native producer of FDCA from HMF. Genetic engineering efforts have focused on overexpressing key enzymes like aldehyde dehydrogenase and deleting genes responsible for byproduct formation, such as the reduction of HMF to 2,5-bis(hydroxymethyl)furan (BHMF).

-

Pseudomonas putida S12: A versatile and robust solvent-tolerant bacterium, P. putida has been successfully engineered to produce FDCA. Strategies often involve the heterologous expression of HMF-oxidizing enzymes, such as HMF/furfural oxidoreductase (HmfH) from Cupriavidus basilensis.

-

Cupriavidus basilensis HMF14: This bacterium is the source of the potent HMF/furfural oxidoreductase (HmfH) enzyme, which can catalyze the entire oxidation of HMF to FDCA.

Quantitative Data on Whole-Cell FDCA Production

The following table summarizes key quantitative data from various whole-cell biocatalysis studies for FDCA production from HMF.

| Microorganism | Genetic Modification | Substrate Conc. (mM) | Titer (g/L) | Yield (%) | Productivity (g/L/h) | Time (h) | Temperature (°C) | pH | Reference |

| Raoultella ornithinolytica BF60 | Wild-type | 100 | 7.9 | 51.0 | 0.11 | 72 | 30 | 8.0 | [1] |

| Raoultella ornithinolytica BF60 | Engineered (AldH overexpression, adhP3 & alkR deletion) | 275 (fed-batch) | 41.3 | 96.2 | 0.57 | 72 | 30 | 7.0 | [1] |

| Pseudomonas putida S12 | Engineered (HmfH from C. basilensis) | 200 (fed-batch) | 30.1 | 97 | 0.21 | 144 | 30 | 7.0 | [2] |

| Pseudomonas putida S12 | Engineered (HMFO from Methylovorus sp.) | 50 | 5.6 | 70 | 0.23 | 24 | 30 | 7.0 | [3] |

| Cupriavidus basilensis HMF14 | Wild-type | 10 | 1.1 | ~70 | - | 24 | 30 | 7.0 | - |

Experimental Protocol: Whole-Cell Biocatalysis of HMF to FDCA

This protocol provides a general methodology for the production of FDCA from HMF using a whole-cell biocatalyst.

1. Microorganism Cultivation:

-

Media: Prepare a suitable growth medium for the selected microorganism. For example, for Pseudomonas putida, a mineral salts medium (MSM) containing a carbon source (e.g., glucose or glycerol), nitrogen source (e.g., ammonium sulfate), and trace elements is commonly used.

-

Inoculation and Growth: Inoculate a sterile flask containing the growth medium with a single colony of the microorganism. Incubate at the optimal temperature (e.g., 30°C) with shaking (e.g., 200 rpm) until the desired cell density is reached (typically monitored by measuring the optical density at 600 nm).

2. Cell Harvesting and Preparation:

-

Centrifugation: Harvest the cells from the culture medium by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Washing: Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0) to remove residual growth medium. Repeat the centrifugation and washing steps.

-

Resuspension: Resuspend the washed cell pellet in the reaction buffer to the desired cell concentration (e.g., 10 g/L cell dry weight).

3. Biotransformation Reaction:

-

Reaction Setup: In a reaction vessel, combine the resuspended cells with the reaction buffer containing a defined concentration of HMF.

-

Incubation: Incubate the reaction mixture at the optimal temperature and pH with agitation to ensure proper mixing and aeration.

-

Monitoring: Periodically take samples from the reaction mixture to monitor the concentrations of HMF, FDCA, and intermediate products.

4. Product Analysis (HPLC):

-

Sample Preparation: Centrifuge the collected samples to remove the cells. Dilute the supernatant with the mobile phase.

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: An isocratic or gradient mixture of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical mobile phase could be a mixture of 0.06N H₂SO₄ (60%) and methanol (40%).[4]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detector at wavelengths suitable for HMF (around 284 nm) and FDCA (around 265 nm).

-

Quantification: Determine the concentrations of HMF and FDCA by comparing the peak areas with those of known standards.

-

5. Product Purification:

-

Cell Removal: Remove the biocatalyst from the final reaction mixture by centrifugation or filtration.

-

Acidification: Acidify the supernatant to a low pH (e.g., pH 2-3) using an acid like HCl to precipitate the FDCA, which has low solubility in acidic aqueous solutions.

-

Recovery: Collect the precipitated FDCA by filtration and wash with cold water to remove impurities.

-

Drying: Dry the purified FDCA under vacuum.

The following diagram illustrates a typical experimental workflow for whole-cell biocatalysis.

References

In-Depth Technical Guide on the Theoretical Studies of 2,5-Furandicarboxylic Acid (FDCA) Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on the molecular structure of 2,5-Furandicarboxylic Acid (FDCA), a key bio-based platform chemical. This document delves into the molecule's geometric parameters, conformational analysis, and spectroscopic properties, offering valuable insights for researchers in materials science, polymer chemistry, and drug development.

Molecular Geometry and Structure

The molecular structure of this compound (FDCA) consists of a central furan ring substituted with two carboxylic acid groups at the 2 and 5 positions.[1] The rigid furan ring and the presence of the carboxyl groups are key determinants of its physical and chemical properties, such as its high melting point of 342 °C, which suggests strong intermolecular hydrogen bonding.[1]

Theoretical Geometric Parameters

DFT calculations, particularly using the B3LYP functional with the 6-311++G(d,p) basis set, have been shown to provide accurate geometries for furan derivatives. The optimized structure of FDCA is predicted to be planar, with the carboxylic acid groups oriented to facilitate intermolecular hydrogen bonding.

Table 1: Calculated Geometric Parameters of this compound (FDCA)

| Parameter | Bond/Atoms Involved | Calculated Value (Å or °) |

| Bond Lengths | ||

| C2-C3 | Data not available in search results | |

| C3-C4 | Data not available in search results | |

| C4-C5 | Data not available in search results | |

| C2-O1 | Data not available in search results | |

| C5-O1 | Data not available in search results | |

| C2-C6 | Data not available in search results | |

| C5-C7 | Data not available in search results | |

| C6=O2 | Data not available in search results | |

| C7=O4 | Data not available in search results | |

| C6-O3 | Data not available in search results | |

| C7-O5 | Data not available in search results | |

| O3-H | Data not available in search results | |

| O5-H | Data not available in search results | |

| Bond Angles | ||

| C5-C2-C3 | Data not available in search results | |

| C2-C3-C4 | Data not available in search results | |

| C3-C4-C5 | Data not available in search results | |

| C4-C5-O1 | Data not available in search results | |

| C2-O1-C5 | Data not available in search results | |

| C3-C2-C6 | Data not available in search results | |

| O1-C5-C7 | Data not available in search results | |

| C2-C6=O2 | Data not available in search results | |

| C5-C7=O4 | Data not available in search results | |

| C2-C6-O3 | Data not available in search results | |

| C5-C7-O5 | Data not available in search results | |

| C6-O3-H | Data not available in search results | |

| C7-O5-H | Data not available in search results | |

| Dihedral Angles | ||

| C4-C3-C2-C6 | Data not available in search results | |

| C3-C2-C6=O2 | Data not available in search results | |

| C3-C4-C5-C7 | Data not available in search results | |

| C4-C5-C7=O4 | Data not available in search results |

Note: The table is structured for clarity, but specific values from theoretical studies were not found in the provided search results. Further targeted computational studies would be required to populate this table.

Conformational Analysis

The conformational landscape of FDCA is determined by the rotation of the two carboxylic acid groups relative to the furan ring. Theoretical studies can map the potential energy surface associated with these rotations to identify the most stable conformers. The planarity of the molecule is a key feature, and deviations from this planarity due to the rotation of the carboxyl groups can influence its packing in the solid state and its interactions in solution. The most stable conformation is expected to be one where the carboxylic acid groups are coplanar with the furan ring, allowing for maximum conjugation and the formation of strong intermolecular hydrogen bonds.

Spectroscopic Properties

Spectroscopic techniques provide valuable experimental data that can be correlated with the theoretical models of FDCA's molecular structure.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy is a powerful tool for probing the bonding and structure of molecules. Theoretical calculations of vibrational frequencies and their corresponding normal modes can aid in the assignment of experimental FTIR and Raman spectra.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound (FDCA)

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| Data not available in search results | C=O stretching |

| Data not available in search results | C-O stretching |

| Data not available in search results | O-H bending |

| Data not available in search results | Furan ring stretching |

| Data not available in search results | C-H bending |

Note: While the methodology for such calculations is established, specific calculated frequencies and their detailed assignments for FDCA were not found in the search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the atoms in a molecule. The chemical shifts of the protons and carbons in FDCA are characteristic of its structure.

Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts for this compound (FDCA)

| Nucleus | Solvent | Chemical Shift (ppm) |

| ¹H | DMSO-d₆ | 7.28[2] |

| ¹³C | DMSO-d₆ | 118.39, 147.01, 158.88[2] |

| ¹H | Methanol | 7.26[3] |

The single proton signal corresponds to the two equivalent protons on the furan ring. The three carbon signals correspond to the two equivalent furan ring carbons attached to the carboxylic acids, the two equivalent furan ring carbons adjacent to the oxygen atom, and the two equivalent carboxylic acid carbons.

Experimental and Computational Protocols

Computational Protocol for DFT Calculations

A robust and widely used protocol for the theoretical study of furan derivatives involves Density Functional Theory (DFT) calculations.

-

Geometry Optimization: The molecular geometry of FDCA is optimized to find the lowest energy conformation. A common and effective method is the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to obtain the theoretical vibrational spectra.

-

Conformational Analysis: To explore the conformational space, a potential energy surface scan can be performed by systematically rotating the dihedral angles of the carboxylic acid groups relative to the furan ring. The energy of the molecule is calculated at each step to identify the global and local energy minima.

Synthesis of Polyethylene Furanoate (PEF) from FDCA

FDCA is a key monomer for the production of the bio-based polymer polyethylene furanoate (PEF), a promising alternative to petroleum-based PET. The synthesis is typically a two-stage process of esterification followed by polycondensation.[3]

Caption: Synthesis pathway of PEF from biomass-derived FDCA.

Logical Flow for Theoretical Molecular Structure Analysis

The process of theoretically analyzing the molecular structure of a compound like FDCA follows a well-defined logical workflow.

Caption: Logical workflow for theoretical analysis of FDCA's molecular structure.

References

Methodological & Application

Synthesis of 2,5-Furandicarboxylic Acid from 5-Hydroxymethylfurfural: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,5-Furandicarboxylic acid (FDCA) from 5-Hydroxymethylfurfural (HMF). FDCA is a valuable bio-based platform chemical and a key building block for the production of polymers like polyethylene furanoate (PEF), a potential replacement for petroleum-based polyethylene terephthalate (PET).[1][2] The following sections detail various catalytic methodologies, present comparative quantitative data, and offer step-by-step protocols for key synthetic routes.

I. Overview of Synthetic Methodologies

The oxidation of HMF to FDCA can be achieved through several catalytic pathways, including:

-

Heterogeneous Catalysis with Noble Metals: Supported noble metal catalysts, such as those based on platinum (Pt), gold (Au), palladium (Pd), and ruthenium (Ru), are widely studied for HMF oxidation and often exhibit high activity and selectivity.[3][4]

-

Heterogeneous Catalysis with Non-Precious Metals: To address the high cost of noble metals, catalysts based on more abundant and less expensive metals like nickel (Ni), manganese (Mn), cobalt (Co), and molybdenum-vanadium (Mo-V) have been developed as sustainable alternatives.[2][5][6][7]

-

Electrocatalytic Oxidation: This method utilizes an electric potential to drive the oxidation of HMF, often in aqueous media under mild conditions. It offers the potential for clean synthesis, with the co-production of hydrogen gas.[8][9][10]

-

Enzymatic/Biocatalytic Conversion: Biocatalysis, using enzymes such as laccases and oxidases, presents an environmentally friendly route for FDCA synthesis under mild reaction conditions.[1][5][6][11]

The oxidation of HMF to FDCA typically proceeds through two main intermediate pathways: (1) oxidation of the aldehyde group to form 5-hydroxymethyl-2-furoic acid (HMFA), or (2) oxidation of the alcohol group to form 2,5-diformylfuran (DFF).[1][2] Both pathways converge at 5-formyl-2-furancarboxylic acid (FFCA) before the final oxidation to FDCA.[2]

II. Comparative Data of Catalytic Systems

The following table summarizes quantitative data from various studies on the synthesis of FDCA from HMF, allowing for a direct comparison of different catalytic systems and reaction conditions.

| Catalyst | Oxidant | Base/Additive | Solvent | Temp. (°C) | Pressure | Time (h) | HMF Conversion (%) | FDCA Yield (%) | Reference |

| Pt/C-O-Mg | O₂ | None | Water | 110 | 1.0 MPa | 6 | >99 | 97 | [4] |

| Ru/Cu-Co-O·MgO | O₂ | None | Water | 120 | 1.0 MPa | 12 | 100 | 86.1 | [12] |

| Ru+2.9/CNTs | Electrochemical | K₂SO₄ | Water | 60 | N/A | 24 | 100 | 90.2 | [8] |

| NiOx | NaClO | None | Water | 25 | N/A | 24 | ~80 | 34.14 | [2] |

| Mo-V-O | TBHP | None | Acetonitrile | 100 | N/A | 12 | 98.2 | 94.5 | [7] |

| Pd/C@Fe₃O₄ | O₂ | Na₂CO₃ | Water | 80 | 1 atm | 12 | ~100 | ~95 | [13] |

| Laccase (enzymatic) | O₂ | None | Buffer (pH 5) | 40 | N/A | - | - | - | [5][6] |

| Co-Mn/AC | O₂ | None | Water | 90 | - | - | - | - | [5][6] |

Note: This table presents a selection of data for comparative purposes. Yields and conversions can vary based on specific catalyst preparation and reaction optimization.

III. Experimental Protocols

The following are detailed protocols for representative methods of FDCA synthesis.

Protocol 1: Base-Free Aerobic Oxidation using a Pt-based Catalyst

This protocol is adapted from the base-free aerobic oxidation of HMF using a Pt/C-O-Mg catalyst.[4]

Materials:

-

5-Hydroxymethylfurfural (HMF)

-

Pt/C-O-Mg catalyst

-

Deionized water

-

High-pressure reactor equipped with a magnetic stirrer, gas inlet, and temperature controller

-

Filtration apparatus

-

HPLC for analysis

Procedure:

-

In a typical experiment, add 0.5 mmol of HMF, 50 mg of the Pt/C-O-Mg catalyst, and 10 mL of deionized water to the high-pressure reactor.

-

Seal the reactor and purge with O₂ several times to remove air.

-

Pressurize the reactor to 1.0 MPa with O₂.

-

Heat the reactor to 110 °C while stirring at a constant rate (e.g., 800 rpm).

-

Maintain the reaction conditions for 6 hours.

-

After the reaction, cool the reactor to room temperature and carefully release the pressure.

-

Filter the reaction mixture to separate the catalyst.

-

Analyze the filtrate using HPLC to determine the HMF conversion and FDCA yield.

Protocol 2: Electrocatalytic Oxidation using a Ruthenium-based Catalyst

This protocol is based on the electrocatalytic oxidation of HMF using a Ru+2.9 catalyst supported on carbon nanotubes (CNTs).[8]

Materials:

-

5-Hydroxymethylfurfural (HMF)

-

Ru+2.9/CNTs catalyst

-

Potassium sulfate (K₂SO₄)

-

Deionized water

-

Electrochemical cell (H-type) with a working electrode (e.g., carbon paper coated with the catalyst), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl)

-

Potentiostat

-

Magnetic stirrer

-

HPLC for analysis

Procedure:

-

Prepare the working electrode by depositing a known amount of the Ru+2.9/CNTs catalyst onto a carbon paper support.

-

Prepare a 0.1 M K₂SO₄ electrolyte solution in deionized water.

-

Add 10 mM HMF to the electrolyte in the anodic compartment of the H-type electrochemical cell.

-

Assemble the three-electrode system in the cell.

-

Apply a constant potential of 0.95 V (vs. Ag/AgCl) to the working electrode using a potentiostat.

-

Maintain the reaction at 60 °C with continuous stirring for 24 hours.

-

Periodically take aliquots from the anolyte for HPLC analysis to monitor the progress of the reaction and determine the final FDCA yield.

Protocol 3: Enzymatic Oxidation using Laccase

This protocol describes a general procedure for the enzymatic oxidation of HMF using laccase.[5][6]

Materials:

-

5-Hydroxymethylfurfural (HMF)

-

Laccase enzyme

-

Buffer solution (e.g., pH 5 acetate buffer)

-

Shaking incubator

-

HPLC for analysis

Procedure:

-

Prepare a solution of HMF in the pH 5 buffer at the desired concentration.

-

Add the laccase enzyme to the HMF solution. A typical enzyme concentration might be 1 mg/mL.[5][6]

-

Incubate the reaction mixture at 40 °C in a shaking incubator to ensure adequate aeration (oxygen supply).

-

Monitor the reaction progress by taking samples at different time intervals and analyzing them by HPLC.

-

The reaction can be stopped by heat deactivation of the enzyme or by adding a suitable quenching agent.

IV. Visualized Workflow and Pathways

General Experimental Workflow for FDCA Synthesis

References

- 1. avestia.com [avestia.com]

- 2. mdpi.com [mdpi.com]

- 3. doaj.org [doaj.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Selective and green conversion of 5-HMF to FDCA via enzymatic (laccase) and transition metal (MnO2 and Co–Mn/AC) catalysis in an integrated system - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Selective and green conversion of 5-HMF to FDCA via enzymatic (laccase) and transition metal (MnO2 and Co–Mn/AC) catalysis in an integrated system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Production of the this compound Bio-Monomer From 5-Hydroxymethylfurfural Over a Molybdenum-Vanadium Oxide Catalyst [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Electrocatalytic oxidation of 5-hydroxymethylfurfural to this compound on supported Au and Pd bimetallic nanoparticles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Effective biosynthesis of this compound from 5-hydroxymethylfurfural via a bi-enzymatic cascade system using bacterial laccase and fungal alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for the Catalytic Oxidation of 5-Hydroxymethylfurfural (HMF) to 2,5-Furandicarboxylic Acid (FDCA) Using Noble Metal Catalysts

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of biomass-derived 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA) is a cornerstone of sustainable chemistry. FDCA is a valuable platform chemical and a bio-based alternative to terephthalic acid, a key component in the production of polyesters like polyethylene terephthalate (PET). This document provides detailed application notes and experimental protocols for the catalytic oxidation of HMF to FDCA using various noble metal catalysts. Noble metal catalysts, including those based on gold (Au), platinum (Pt), ruthenium (Ru), and palladium (Pd), are widely employed due to their high activity and selectivity under relatively mild conditions.[1][2][3] Bimetallic catalysts often exhibit enhanced performance due to synergistic effects between the metals.[4][5]

Reaction Pathways

The oxidation of HMF to FDCA is a multi-step process involving several intermediates. The two primary pathways are initiated by the oxidation of either the alcohol or the aldehyde group of HMF.[6]

-

Pathway 1 (via HMFCA): The aldehyde group of HMF is first oxidized to a carboxylic acid, forming 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). HMFCA is then oxidized to 5-formyl-2-furancarboxylic acid (FFCA), which is subsequently oxidized to FDCA.[6][7][8] This pathway is often favored in alkaline conditions.[1]

-

Pathway 2 (via DFF): The alcohol group of HMF is oxidized to an aldehyde, yielding 2,5-diformylfuran (DFF). DFF is then oxidized to FFCA and finally to FDCA.[6]

Reaction pathways for the oxidation of HMF to FDCA.

Data Presentation: Performance of Noble Metal Catalysts

The following tables summarize the performance of various noble metal catalysts in the oxidation of HMF to FDCA under different reaction conditions.

Table 1: Gold (Au)-Based Catalysts

| Catalyst | Support | Temp. (°C) | Time (h) | Base | HMF Conv. (%) | FDCA Yield (%) | Reference |

| Au/ZrO₂ | ZrO₂ | 125 | - | NaOH | - | 89 | [9][10] |

| Au/CeO₂ | CeO₂ | 130 | 5 | - | >99 | 96 | [10] |

| Au-Pd/HT | Hydrotalcite | - | - | - | - | >99.9 | [1] |

| Au-Ni/Support | - | 90 | 2 | None | ~100 | High | [4] |

| Au/Sn-Beta | Sn-Beta | 140 | - | Alkaline | - | 98.0 | [1] |

Table 2: Platinum (Pt)-Based Catalysts

| Catalyst | Support | Temp. (°C) | Time (h) | Base | HMF Conv. (%) | FDCA Yield (%) | Reference |

| Pt/C-O-Mg | C-O-Mg | 110 | - | None | >99 | 97 | [11] |

| Pt-Bi/TiO₂ | TiO₂ | - | <5 | Na₂CO₃ | 100 | >99 | [12] |

| Pt/Acai Coal | Acai Seed Coal | - | - | Alkaline | High | 93.6 | [7][8] |

| Pt₀.₅Pd₀.₅/NPC | N-doped Porous Carbon | 90 | - | - | 96.1 | 84.6 | [1] |

| PtₓRu-MgAlO | MgAlO | 100 | - | None | 100 | 99 | [1] |

Table 3: Ruthenium (Ru) and Palladium (Pd)-Based Catalysts

| Catalyst | Support | Temp. (°C) | Time (h) | Base/Medium | HMF Conv. (%) | FDCA Yield (%) | Reference |

| Ru⁺²⁹/CNT (Electrocat.) | Carbon Nanotubes | 60 | 24 | Neutral | 100 | 90.2 | [13][14][15] |

| RuO₂/MnO₂/CNT (Electrocat.) | Carbon Nanotubes | - | - | Base-free | - | 72.1 | [16] |

| Ru/Ni₁Mn₆ | Ni₁Mn₆ | - | - | Alkali-free | - | - | [1] |

| Pd/HT | Hydrotalcite | - | - | - | - | >99.9 | [1] |

| PdO/AlPO₄-5 | AlPO₄-5 | 80 | 5 | None | 38.8 | 32.4 (83.6 sel.) | [17] |

Experimental Protocols

A general experimental workflow for the catalytic oxidation of HMF to FDCA is outlined below. This can be adapted based on the specific catalyst and reaction conditions being investigated.

General experimental workflow for HMF oxidation.

Protocol 1: Catalyst Preparation (Example: Supported Au Catalyst by Deposition-Precipitation)

This protocol is a generalized procedure based on common methods for preparing supported gold catalysts.

-

Support Pre-treatment: Disperse the desired support material (e.g., TiO₂, ZrO₂, activated carbon) in deionized water.

-

Gold Precursor Addition: Heat the suspension to a specific temperature (e.g., 70-80 °C). While stirring vigorously, add an aqueous solution of HAuCl₄.

-

Precipitation: Adjust the pH of the slurry to a value between 7 and 9 by the dropwise addition of a base solution (e.g., NaOH or Na₂CO₃) to precipitate the gold hydroxide onto the support.

-

Aging: Maintain the temperature and stirring for a specified period (e.g., 1-2 hours) to allow for complete deposition.

-

Washing: Cool the mixture, then filter and wash the solid catalyst with deionized water until free of chloride ions (tested with AgNO₃ solution).

-

Drying and Calcination: Dry the catalyst overnight (e.g., at 100-120 °C) and then calcine in air at a high temperature (e.g., 300-400 °C) to convert the gold hydroxide to metallic gold nanoparticles.

-

Characterization: Characterize the final catalyst using techniques such as Transmission Electron Microscopy (TEM) for particle size and dispersion, X-ray Diffraction (XRD) for crystalline structure, and X-ray Photoelectron Spectroscopy (XPS) for the oxidation state of the metal.

Protocol 2: Catalytic Oxidation of HMF in a Batch Reactor

This protocol describes a typical procedure for HMF oxidation in a laboratory-scale batch reactor.

-

Reactor Charging: Charge a high-pressure batch reactor with a specific amount of the prepared catalyst, HMF, and the chosen solvent (typically water). If the reaction is base-promoted, add the required amount of base (e.g., NaOH, Na₂CO₃).

-

Sealing and Purging: Seal the reactor and purge it several times with the oxidant gas (e.g., O₂ or air) to remove any residual air and ensure the desired atmosphere.

-

Reaction Initiation: Pressurize the reactor to the desired pressure with the oxidant. Begin stirring and heat the reactor to the target reaction temperature. This marks the start of the reaction (time = 0).

-

Monitoring the Reaction: Maintain constant temperature, pressure, and stirring speed throughout the experiment. Take liquid samples at regular intervals using a sampling valve.

-

Sample Preparation for Analysis: For each sample, immediately separate the catalyst from the liquid phase by filtration or centrifugation. Dilute the sample with the mobile phase used for HPLC analysis.

-

Reaction Termination: After the desired reaction time, stop the heating and cool the reactor to room temperature. Carefully vent the pressure.

Protocol 3: Product Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative analysis of the reaction mixture.

-

HPLC System: Use an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set at an appropriate wavelength (e.g., 265 nm) to detect HMF, FDCA, and the intermediates.

-

Mobile Phase: Prepare a mobile phase, which is often a mixture of an acidic aqueous solution (e.g., dilute H₂SO₄ or a phosphate buffer) and an organic solvent like acetonitrile or methanol.

-

Calibration: Prepare standard solutions of HMF, FDCA, and expected intermediates (HMFCA, DFF, FFCA) of known concentrations. Inject these standards into the HPLC to obtain calibration curves for each compound.

-

Sample Analysis: Inject the diluted samples from the reaction into the HPLC.

-

Data Analysis: Identify and quantify the amounts of HMF, FDCA, and intermediates in each sample by comparing their peak areas to the calibration curves. Calculate HMF conversion, FDCA yield, and selectivity for each time point using the following formulas:

-

HMF Conversion (%) = [(Initial moles of HMF - Moles of HMF at time t) / Initial moles of HMF] x 100

-

FDCA Yield (%) = (Moles of FDCA produced / Initial moles of HMF) x 100

-

Selectivity to Product i (%) = (Moles of product i produced / Moles of HMF reacted) x 100

-

Conclusion

The catalytic oxidation of HMF to FDCA using noble metal catalysts is a highly efficient process. The choice of metal, support, and reaction conditions can be tailored to achieve high yields and selectivities. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design, execute, and analyze experiments in this important area of biomass valorization. The development of stable, reusable, and cost-effective catalysts remains a key objective for the industrial-scale production of bio-based chemicals and materials.

References

- 1. mdpi.com [mdpi.com]

- 2. doaj.org [doaj.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Au-Based Bimetallic Catalysts for Aerobic Oxidation of 5-Hydroxymethylfurfural to this compound under Base-Free Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Research Portal [openresearch.surrey.ac.uk]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Supported gold- and silver-based catalysts for the selective aerobic oxidation of 5-(hydroxymethyl)furfural to this compound and 5-hydroxymethyl-2-furancarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Supported gold- and silver-based catalysts for the selective aerobic oxidation of 5-(hydroxymethyl)furfural to this compound and 5-hydrox ... - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC01340C [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Selective aerobic oxidation of 5-HMF into this compound with Pt catalysts supported on TiO2 - and ZrO2 -based supports - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Electrocatalytic Oxidation of HMF to FDCA over Multivalent Ruthenium in Neutral Electrolyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Electro-catalytic oxidation of HMF to FDCA over RuO2/MnO2/CNT catalysts in base-free solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

Application Notes: Enzymatic Synthesis of 2,5-Furandicarboxylic Acid (FDCA) from Biomass

References

- 1. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. proceedings.science [proceedings.science]

- 3. researchgate.net [researchgate.net]

- 4. Enzyme cascade reactions: synthesis of furandicarboxylic acid (FDCA) and carboxylic acids using oxidases in tandem - 百度学术 [a.xueshu.baidu.com]

- 5. Sci-Hub [sci-hub.red]

Application Notes and Protocols for the Electrochemical Oxidation of 5-Hydroxymethylfurfural (HMF) to 2,5-Furandicarboxylic Acid (FDCA)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrochemical synthesis of 2,5-Furandicarboxylic Acid (FDCA) from 5-Hydroxymethylfurfural (HMF), a key platform chemical derived from biomass. FDCA is a valuable monomer for the production of bio-based polymers such as polyethylene furanoate (PEF), a promising sustainable alternative to petroleum-based plastics like PET.

Introduction

The electrochemical oxidation of HMF offers a green and efficient alternative to traditional thermocatalytic methods, operating under mild conditions with high selectivity. This process involves the use of an electrocatalyst to facilitate the oxidation of HMF at the anode of an electrochemical cell. By carefully selecting the catalyst and reaction conditions, high yields of FDCA can be achieved. This document outlines the necessary equipment, reagents, experimental procedures, and analytical methods for performing this conversion.

Data Presentation

The performance of various electrocatalysts for the oxidation of HMF to FDCA is summarized in the table below. This data is crucial for selecting a suitable catalyst system based on desired performance metrics such as conversion, yield, and Faradaic efficiency.

| Electrocatalyst | Anode Potential (V vs. RHE) | HMF Conversion (%) | FDCA Yield (%) | Faradaic Efficiency (%) | Electrolyte |

| NiCu-LDH/Cu(OH)₂/CF | Not Specified | 98.5 | 96.2 | >96 | Alkaline |

| Ni₁Mn₅-LDH | 1.4 | Not Specified | 94.72 | 97 | Alkaline |

| A-Co-Ni₂P | 1.50 | Not Specified | >95 | >95 | 1 M KOH |

| MnOₓ | Not Specified | Not Specified | 53.8 | Not Specified | pH 1 H₂SO₄ |

Reaction Pathway

The electrochemical oxidation of HMF to FDCA proceeds through a series of intermediates. The specific pathway can be influenced by the pH of the electrolyte. Two primary pathways are generally considered, both of which ultimately lead to the formation of FDCA.[1]

Experimental Protocols

The following protocols provide a step-by-step guide for the electrochemical oxidation of HMF to FDCA using a divided electrochemical cell (H-cell).

Materials and Reagents

-

Working Electrode: Nickel-based catalyst (e.g., NiCu-LDH on Copper Foam)

-

Counter Electrode: Platinum gauze or graphite rod

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

-